An In-depth Technical Guide to (R)-(4-(1-Aminoethyl)phenyl)methanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide to (R)-(4-(1-Aminoethyl)phenyl)methanol: A Key Chiral Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(4-(1-Aminoethyl)phenyl)methanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its specific stereochemistry and bifunctional nature, possessing both a primary amine and a primary alcohol, make it a valuable synthon for creating complex molecular architectures with high stereochemical fidelity. The precise spatial arrangement of these functional groups is often paramount for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of (R)-(4-(1-Aminoethyl)phenyl)methanol, offering insights for researchers and professionals in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (R)-(4-(1-Aminoethyl)phenyl)methanol is essential for its effective use in synthesis, purification, and formulation.
Identification and General Properties
| Property | Value | Source |
| Chemical Name | (R)-(4-(1-Aminoethyl)phenyl)methanol | - |
| Synonym(s) | {4-[(1R)-1-aminoethyl]phenyl}methanol | |
| CAS Number | 925456-54-8 | |
| Molecular Formula | C₉H₁₃NO | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | 4°C, protect from light |
The hydrochloride salt of this compound is also commonly used and has the CAS number 1021491-24-6.
Structure
The molecular structure of (R)-(4-(1-Aminoethyl)phenyl)methanol features a central benzene ring substituted at the 1 and 4 positions. The chiral center is located at the carbon atom of the ethylamine group attached to the phenyl ring.
Caption: Molecular Structure.
Solubility
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of (R)-(4-(1-Aminoethyl)phenyl)methanol. Although a complete set of spectra for this specific molecule is not publicly available, representative data for similar structures can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), a quartet for the methine proton of the chiral center, a doublet for the methyl group, and signals for the methylene protons of the hydroxymethyl group and the amine protons.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:
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A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.
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N-H stretching vibrations for the primary amine, usually appearing as two bands in the 3300-3500 cm⁻¹ region.
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
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C-O stretching vibration for the primary alcohol, typically around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or ammonia (NH₃) from the amine group. Alpha-cleavage adjacent to the amine and alcohol functional groups is also a probable fragmentation pathway.[3][4]
Synthesis Strategies
The enantioselective synthesis of chiral amino alcohols like (R)-(4-(1-Aminoethyl)phenyl)methanol is a key challenge in organic synthesis. Several strategies can be employed, with the asymmetric reduction of a prochiral ketone being a common and effective approach.
Asymmetric Reduction of a Prochiral Ketone
A plausible and widely used method for the synthesis of (R)-(4-(1-Aminoethyl)phenyl)methanol involves the asymmetric reduction of a suitable prochiral ketone precursor, such as 4-acetylbenzonitrile, followed by the reduction of the nitrile group.
Caption: General synthetic workflow.
Step-by-Step Methodology (Illustrative Protocol):
Step 1: Asymmetric Reduction of 4-Acetylbenzonitrile
This step is critical for establishing the desired stereochemistry. It can be achieved using various catalytic systems.
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Catalyst System: A common approach involves transfer hydrogenation using a chiral transition metal catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol).
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Reducing Agent: Isopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation reactions.
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Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.
Experimental Protocol:
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To a solution of 4-acetylbenzonitrile (1.0 eq) in isopropanol, add a catalytic amount of a pre-formed chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)).
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Add a base, such as potassium hydroxide or sodium isopropoxide (catalytic amount).
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Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).
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Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or dilute acid).
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude (R)-1-(4-cyanophenyl)ethanol.
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Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Nitrile Group
The nitrile group of the intermediate is then reduced to a primary amine.
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Reducing Agent: A variety of reducing agents can be used, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Reaction Conditions: The choice of reducing agent will dictate the reaction conditions (solvent, temperature, and work-up procedure).
Experimental Protocol (using LiAlH₄):
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In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of (R)-1-(4-cyanophenyl)ethanol (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser work-up).
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Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether.
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Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-(4-(1-Aminoethyl)phenyl)methanol.
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Further purification can be achieved by chromatography or crystallization of a salt form (e.g., the hydrochloride).
Applications in Drug Development
(R)-(4-(1-Aminoethyl)phenyl)methanol is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its stereodefined structure is often crucial for the selective interaction with biological targets, leading to improved efficacy and reduced off-target effects.[1][5]
While specific drug synthesis pathways directly utilizing this compound are proprietary and not always publicly disclosed in detail, its structural motif is present in a number of developmental and marketed drugs. Chiral amino alcohols are key components in the synthesis of beta-blockers, antiviral agents, and other therapeutic classes. The presence of both an amine and an alcohol allows for diverse chemical modifications, enabling the construction of complex molecular frameworks.
Safety and Handling
(R)-(4-(1-Aminoethyl)phenyl)methanol is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.[6]
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H315: Causes skin irritation.[6]
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H318: Causes serious eye damage.[6]
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H335: May cause respiratory irritation.[6]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
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Store in a cool, dry, and well-ventilated place, away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-(4-(1-Aminoethyl)phenyl)methanol is a stereochemically defined building block with significant potential in pharmaceutical synthesis. Its synthesis, primarily through the asymmetric reduction of a prochiral ketone, allows for the creation of enantiomerically pure compounds. A thorough understanding of its physicochemical properties, spectroscopic data, and safe handling procedures is essential for its effective application in the development of new and improved therapeutic agents. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral intermediates like (R)-(4-(1-Aminoethyl)phenyl)methanol in drug discovery and process development will undoubtedly increase.
